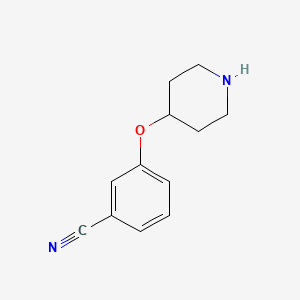

3-(Piperidin-4-yloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXHZKEDUZNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621801 | |

| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459819-37-5 | |

| Record name | 3-(4-Piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459819-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Piperidin 4 Yloxy Benzonitrile and Analogs

Established and Emerging Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryloxy-Piperidine Linkages

Nucleophilic aromatic substitution (SNAr) represents a fundamental and widely employed method for forging the aryloxy-piperidine ether linkage. fishersci.co.uk This reaction typically involves the displacement of a leaving group, usually a halide, from an activated aromatic ring by the oxygen nucleophile of a piperidinol derivative. fishersci.co.uk The aromatic ring must be activated by electron-withdrawing groups (such as a nitro or cyano group) at positions ortho or para to the leaving group to facilitate the reaction. nih.gov

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state, have also been identified, particularly when strong activating groups are not present. nih.gov For the synthesis of compounds like 3-(piperidin-4-yloxy)benzonitrile, the cyano group on the benzene (B151609) ring provides the necessary activation for the substitution to occur.

A common approach involves reacting 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile (B1581422) with 4-hydroxypiperidine (B117109) in the presence of a suitable base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the hydroxyl group of the piperidine (B6355638), generating a more potent nucleophile. fishersci.co.uk The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). fishersci.co.uk

In the synthesis of related analogs, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a standard displacement reaction using a piperidine derivative and an appropriate aryl halide with cesium carbonate (Cs2CO3) and potassium iodide (KI) in DMF has been reported as an effective method. nih.gov

Condensation Reactions in the Synthesis of this compound Derivatives

Condensation reactions, particularly the Mitsunobu reaction, offer an alternative and powerful method for constructing the aryloxy-piperidine bond, especially when SNAr conditions are not suitable. The Mitsunobu reaction allows for the condensation of an alcohol with a pronucleophile (in this case, a hydroxyphenolic component) under mild, neutral conditions.

In the context of synthesizing analogs of this compound, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the Mitsunobu reaction has been successfully applied. nih.gov This specific synthesis involved reacting a phenolic precursor (3-hydroxy-4-methoxybenzamide) with an N-protected 4-hydroxypiperidine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). nih.gov This approach is advantageous as it often proceeds with inversion of stereochemistry at the alcohol carbon, a factor that can be critical in controlling the final product's stereochemistry.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Reactants | Reagents/Catalysts | Solvent | Typical Conditions |

| SNAr Displacement | Aryl Halide, 4-Hydroxypiperidine | Base (e.g., K2CO3, NaH) | Polar Aprotic (e.g., DMF, DMSO) | Heating (80-100°C) |

| Mitsunobu Condensation | Phenolic Precursor, 4-Hydroxypiperidine | DEAD, PPh3 | THF | Room Temperature |

Intramolecular Cyclization Approaches for Piperidine Ring Assembly

While the above methods focus on connecting the two main fragments, another strategy involves constructing the piperidine ring itself onto a pre-existing aryloxy scaffold through intramolecular cyclization. This approach is a cornerstone in the synthesis of complex piperidine derivatives. mdpi.com The key challenge in this strategy is achieving high levels of stereo- and regioselectivity. mdpi.com

Various methods can be employed for the intramolecular ring closure to form piperidines: mdpi.com

Metal-catalyzed cyclization: Transition metals, such as palladium, can catalyze the cyclization of appropriate acyclic precursors.

Electrophilic cyclization: An electrophilic center within the molecule can trigger a cyclization cascade.

Radical cyclization: A radical generated on the acyclic chain can attack an internal double bond to form the ring.

Prins Cyclization: An acid-promoted condensation between an aldehyde and a homoallylic alcohol can initiate an intramolecular cyclization to form the heterocyclic ring. beilstein-journals.org

For instance, a cascade reaction involving a Prins cyclization followed by a Friedel–Crafts alkylation has been established for synthesizing related cyclic structures. beilstein-journals.org This involves the treatment of a vinylphenyl acetaldehyde (B116499) derivative with a Lewis acid, which generates a carbocation that undergoes intramolecular cyclization. beilstein-journals.org While not directly reported for this compound, these principles demonstrate the potential for building the piperidine ring system through intramolecular bond formation.

Application of Palladium-Catalyzed Reactions for Functionalized Piperidine-Benzonitrile Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming C-N and C-O bonds. nih.gov These reactions offer a versatile and efficient route to functionalized piperidine-benzonitrile systems, often proceeding under mild conditions with high functional group tolerance. nih.gov

The Buchwald-Hartwig amination is a prominent example of a Pd-catalyzed C-N cross-coupling reaction. While this is primarily for forming aniline (B41778) derivatives, analogous C-O coupling reactions can be used to construct the aryloxy ether bond. These reactions typically involve an aryl halide or triflate and an alcohol, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.gov

Furthermore, palladium catalysis is crucial for functionalizing the piperidine ring itself. A Pd-catalyzed annulation strategy has been developed where a cyclic carbamate (B1207046) can serve as a precursor to a variety of functionalized piperidines. aminer.org Palladium catalysts have also been employed in the modular synthesis of highly substituted piperazines, a related class of heterocycles, through the decarboxylative cyclization of propargyl carbonates with diamines. nih.gov This highlights the power of palladium catalysis in constructing complex heterocyclic scaffolds from simple building blocks. nih.gov

| Catalyst System | Reaction Type | Application | Reference |

| [Pd-μ-BrP(t-Bu)3]2 | C-N Coupling | Synthesis of H3 receptor agonists | nih.gov |

| Pd(0) / DPEphos | Decarboxylative Cyclization | Synthesis of substituted piperazines | nih.gov |

| Pd/C | Hydrogenation | Reduction of functional groups | chemrxiv.org |

| Pd-NPs on MOF | Cross-Coupling | Suzuki, Heck, Sonogashira reactions | acs.org |

Detailed Elucidation of Reaction Mechanisms

Investigation of Stereochemical and Regioselective Control in Synthesis

Achieving stereochemical and regioselective control is a critical aspect of synthesizing substituted piperidines like this compound. The substitution pattern on the piperidine ring and its stereochemistry can significantly influence the molecule's properties.

In intramolecular cyclization approaches, achieving the desired regio- and stereoselectivity is a primary challenge. mdpi.com The conformation of the acyclic precursor in the transition state often dictates the stereochemical outcome of the newly formed chiral centers on the piperidine ring. The use of chiral catalysts or auxiliaries can be employed to influence this outcome and achieve enantioselective synthesis. mdpi.com For example, in some radical cyclizations, the stereochemistry can be controlled by the geometry of the transition state, which can be influenced by bulky substituents or the presence of a coordinating metal. mdpi.com

In nucleophilic aromatic substitution reactions, the primary concern is regioselectivity on the aromatic ring. For a substrate like 3-fluorobenzonitrile, substitution will occur at the carbon bearing the fluorine atom, as directed by the activating cyano group. The stereochemistry of the piperidine ring is typically unaffected in these reactions, assuming the starting 4-hydroxypiperidine is achiral or used as a racemate. If an enantiomerically pure substituted piperidinol is used, its stereochemistry is generally retained.

In palladium-catalyzed reactions , both regio- and stereoselectivity can be finely controlled. For instance, in the palladium-catalyzed synthesis of substituted piperazines, excellent regioselectivity (4:1) was achieved when using a substituted ethylenediamine (B42938) derivative. nih.gov The choice of ligand on the palladium catalyst is often the key to controlling selectivity in these transformations. Different phosphine ligands can create distinct steric and electronic environments around the metal center, thereby influencing which regioisomer or stereoisomer is formed preferentially.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound and its analogs typically proceeds through key reactive intermediates, the nature of which depends on the chosen synthetic route.

In the context of the Williamson ether synthesis , the reaction is initiated by the deprotonation of the hydroxyl group of either 3-hydroxybenzonitrile or 4-hydroxypiperidine, using a suitable base. This generates a highly reactive alkoxide or phenoxide intermediate, respectively. For instance, when 3-hydroxybenzonitrile is treated with a base like sodium hydride (NaH), the corresponding sodium phenoxide is formed. This anionic intermediate then acts as a nucleophile, attacking an electrophilic piperidine derivative, such as N-protected 4-bromopiperidine (B2556637). The reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide displaces the bromide leaving group.

The piperidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent its interference in the reaction. The resulting intermediate is N-Boc-3-(piperidin-4-yloxy)benzonitrile, which upon deprotection yields the final product. The characterization of these intermediates can be performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which would confirm the formation of the ether bond and the presence of the nitrile and protecting groups.

Alternatively, the Mitsunobu reaction offers a milder approach for the synthesis of such ethers. This reaction involves the activation of the hydroxyl group of 4-hydroxypiperidine with a mixture of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation leads to the in-situ formation of a highly reactive oxyphosphonium salt . This intermediate is then susceptible to nucleophilic attack by the phenoxide of 3-hydroxybenzonitrile. The reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, a key feature of the Mitsunobu reaction.

The identification of the oxyphosphonium intermediate is often challenging due to its transient nature. However, its formation is inferred from the reaction outcome and can be supported by computational studies and by monitoring the reaction progress using techniques like ³¹P NMR spectroscopy to observe the conversion of triphenylphosphine to triphenylphosphine oxide.

Analysis of Side Reactions and Discovery of Novel Synthetic Pathways

The synthesis of this compound is not without its challenges, and an analysis of potential side reactions is essential for process optimization.

In the Williamson ether synthesis , a common side reaction is elimination , particularly when using secondary alkyl halides or sterically hindered bases. For example, if N-protected 4-bromopiperidine is used, the base can abstract a proton from a carbon adjacent to the bromine, leading to the formation of an alkene byproduct, N-Boc-1,2,3,6-tetrahydropyridine. The choice of a non-nucleophilic, sterically hindered base can sometimes favor elimination over substitution.

Another potential side reaction involves the N-arylation of the piperidine nitrogen if it is not adequately protected. The phenoxide can, in some cases, react with the piperidine nitrogen, leading to the formation of an N-arylpiperidine byproduct.

In the Mitsunobu reaction , the formation of byproducts is also a concern. The azodicarboxylate reagent can react with the nucleophile, and the phosphine oxide generated can be difficult to separate from the desired product. Furthermore, if the reaction conditions are not carefully controlled, side reactions such as the formation of rearranged products can occur.

The understanding of these side reactions has spurred the development of novel synthetic pathways . For instance, to circumvent the issues associated with the Williamson and Mitsunobu reactions, alternative methods are being explored. One such approach involves the use of palladium-catalyzed cross-coupling reactions. These methods can offer higher yields and greater functional group tolerance. For example, a palladium-catalyzed reaction between an aryl halide (e.g., 3-bromobenzonitrile) and N-Boc-4-hydroxypiperidine in the presence of a suitable ligand and base could provide a more efficient route to the desired ether.

Structure Activity Relationship Sar and Structural Optimization Studies of 3 Piperidin 4 Yloxy Benzonitrile Derivatives

Rational Design Principles for Analog Development and Optimization

The journey from a hit compound to a clinical candidate is guided by rational design principles that aim to systematically explore the chemical space around a core scaffold. For 3-(Piperidin-4-yloxy)benzonitrile derivatives, this involves a multi-faceted approach combining computational and experimental techniques.

Fragment-Based Design Methodologies for this compound Modifications

Fragment-based drug design (FBDD) is a powerful strategy that involves identifying low-molecular-weight fragments that bind to a biological target and then growing or linking them to create more potent leads. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, structurally related to the this compound core, is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov This highlights the potential of the piperidine (B6355638) and benzonitrile (B105546) moieties as key fragments for establishing interactions with biological targets. nih.gov

Bioisosteric Replacement Strategies for Functional Group Modulation

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.net This strategy is applied to enhance potency, improve metabolic stability, and reduce toxicity. researchgate.netnih.gov

For the this compound scaffold, the nitrile group is a key pharmacophore that can be targeted for bioisosteric replacement. The nitrile group often acts as a hydrogen bond acceptor and can engage in strong dipole interactions with enzyme targets. nih.govnih.gov A common bioisosteric replacement for a nitrile is an amide, which can also participate in hydrogen bonding. In the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated, demonstrating that the amide can serve as a viable replacement for the nitrile, leading to potent compounds. nih.gov

Other heterocycles, such as 1,2,4-oxadiazoles or tetrazoles, are also well-known bioisosteres for amide and carboxylic acid functionalities and could be considered for replacing the benzonitrile moiety to modulate electronic properties and metabolic stability. nih.gov The goal of such replacements is to maintain or improve the key interactions with the target protein while altering other properties like solubility or cell permeability.

Application of High-Throughput Screening (HTS) in Analog Prioritization

High-Throughput Screening (HTS) plays a crucial role in the initial stages of drug discovery by rapidly assessing large libraries of compounds to identify "hits" with activity against a specific biological target. In the development of novel inhibitors based on the piperidin-4-yloxy scaffold, HTS was instrumental. A high-throughput screen of the Molecular Libraries Probe Production Centers Network (MLPCN) library led to the identification of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter (CHT). nih.govnih.gov

Following the initial HTS campaign, the identified hits serve as starting points for more focused medicinal chemistry efforts. Iterative synthesis and evaluation of analogs allow for the prioritization of compounds with improved potency and selectivity. This process led to the discovery of ML352, a potent and selective CHT inhibitor built upon a drug-like scaffold, demonstrating the power of HTS in triaging and prioritizing compound series for further optimization. nih.govnih.gov

Influence of Molecular Architecture on Biological Target Interactions

The specific arrangement and substitution of the core this compound structure profoundly influence its interaction with biological targets. SAR studies focus on systematically altering the piperidine ring and the benzonitrile moiety to map these interactions.

Impact of Substitutions on the Piperidine Ring System

For instance, in a series of choline transporter inhibitors, exploration of substituents on the piperidine ring was a key aspect of the SAR investigation. nih.gov Similarly, in the development of histamine (B1213489) H3 receptor antagonists, modifications at the nitrogen atom of the piperidine ring were crucial. The introduction of a benzyl (B1604629) moiety at this position in a series of 4-oxypiperidine ethers resulted in a compound with nanomolar affinity for the receptor. nih.gov

Further studies have shown that the substitution pattern on the piperidine ring itself is critical. The introduction of a 4-oxo group can influence hydrogen-bonding capacity and metabolic stability. The position of the linkage to the benzonitrile moiety is also important; for example, a piperidin-4-yloxy linkage may confer different steric properties compared to a piperidin-3-yloxy linkage.

The table below summarizes the observed effects of various substitutions on the piperidine ring based on findings from related compound series.

| Modification Site | Substitution | Observed Effect on Biological Activity | Compound Series Context |

| Piperidine Nitrogen (N1) | Benzyl moiety | Resulted in nanomolar affinity at the hH3R and high inhibitory activity against AChE. nih.gov | 4-Oxypiperidine ethers for Histamine H3 Receptor |

| Piperidine Nitrogen (N1) | Small amino functional groups | Yielded compounds with comparatively higher activity for MAO-B inhibition. nih.gov | Piperine derivatives for MAO inhibition |

| Piperidine Ring | 4-Oxo group | Introduces a ketone which could influence hydrogen-bonding and metabolic stability. | 3-(Piperidin-3-yloxy)benzonitrile analogs |

| Piperidine Ring | 4-Methyl substitution | Showed high inhibitory activity for MAO-B. nih.gov | Piperine derivatives for MAO inhibition |

| Piperidine Ring | para-hydroxy substitution | Demonstrated maximum inhibitory activity for both MAO-A and MAO-B. nih.gov | Piperidine derivatives for MAO inhibition |

Effect of Modifications to the Benzonitrile Moiety

The nitrile group itself is often essential for activity, potentially forming a hydrogen bond with key residues in a protein's active site. nih.gov In kinase inhibitors, a nitrile nitrogen has been observed to form a key hydrogen bond with a threonine residue. nih.gov Its replacement with other groups, such as amides, must preserve this or a similar key interaction. In the case of CHT inhibitors, benzylic heteroaromatic amide moieties were found to be the most potent replacements for the original nitrile-containing hit. nih.gov

Substitutions on the aromatic ring also play a significant role. The addition of a methoxy (B1213986) group to the benzonitrile ring can potentially enhance binding affinity in aromatic receptor pockets. nih.gov In another example, the introduction of a fluorine atom, as seen in 3-fluoro-4-(piperidin-4-yloxy)benzonitrile, alters the electronic distribution of the ring, which can impact target binding and pharmacokinetic properties. nih.gov Structure-activity relationship studies on histamine H3 receptor antagonists showed that substitution at position 4 of the aromatic ring generally enhances antagonistic activity. nih.gov

The table below details the impact of various modifications to the benzonitrile moiety.

| Modification Site | Substitution/Modification | Observed Effect on Biological Activity | Compound Series Context |

| Benzonitrile | Replacement with benzylic heteroaromatic amides | Found to be the most potent moieties. nih.gov | Choline Transporter (CHT) inhibitors |

| Aromatic Ring | Addition of a methoxy group | May enhance binding affinity in aromatic receptor pockets. nih.gov | Choline Transporter (CHT) inhibitors |

| Aromatic Ring | Addition of a fluoro group | Alters electronic distribution, potentially impacting target binding. nih.gov | 3-fluoro-4-(piperidin-4-yloxy)benzonitrile |

| Aromatic Ring | Substitution at position 4 | Generally enhances H3R antagonistic activity. nih.gov | 4-Oxypiperidine ethers for Histamine H3 Receptor |

| Aromatic Ring | Hydroxyl and fluoride (B91410) groups | Favorable substituents for inhibition efficacy. mdpi.com | Cinnamic acid derivatives |

Contribution of the Ether Linkage and Other Linker Groups to Activity

The ether linkage connecting the piperidine ring and the benzonitrile moiety is a critical determinant of the biological activity in this class of compounds. Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally analogous to this compound, has shed light on the importance of this linker.

In studies exploring inhibitors of the presynaptic choline transporter (CHT), it was observed that the 3-(piperidin-4-yl)oxy group was preferred over alkyl ether alternatives. nih.gov This suggests that the rigidity and specific orientation imparted by the piperidin-4-yloxy linkage are crucial for effective binding to the target. The oxygen atom of the ether is believed to participate in key interactions within the binding site, potentially forming hydrogen bonds with amino acid residues. For instance, in related compounds targeting histamine H3 receptors, the ether oxygen atom has been shown to form a hydrogen bond with the hydroxyl group of a tyrosine residue in the receptor binding pocket.

Further modifications to the linker region have been explored to optimize activity. In the context of developing potent inhibitors, the replacement of the ether linkage with other groups or the introduction of different linkers altogether has been a strategy to probe the spatial and electronic requirements of the target protein. For example, in the optimization of other inhibitor classes, replacing aliphatic linkers with aromatic rings has been shown to increase structural rigidity and lipophilicity, which can enhance binding affinity.

Iterative Medicinal Chemistry Efforts in the Optimization of this compound Lead Compounds

The refinement of lead compounds based on the this compound scaffold into potent and selective drug candidates is a testament to the power of iterative medicinal chemistry. This cyclical process involves the synthesis of new analogues, their biological evaluation, and the use of the resulting SAR data to inform the design of the next generation of compounds.

A notable example of this approach is the development of ML352, a potent and selective inhibitor of the choline transporter. nih.gov Starting from initial hit compounds identified through high-throughput screening, medicinal chemists systematically explored the SAR around the this compound core. nih.govnih.gov

The iterative optimization process for this series involved several key modifications:

Exploration of the Amide Functionality: In the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) series, various substituents were introduced at the amide nitrogen to probe for favorable interactions. It was discovered that benzylic heteroaromatic amide moieties resulted in the most potent compounds. nih.gov

Modification of the Piperidine Ring: The piperidine ring itself was a focal point for optimization, with various substitutions explored to enhance binding and selectivity.

Systematic SAR Exploration: Through the synthesis and testing of a focused library of compounds, researchers were able to build a comprehensive understanding of the SAR for this chemical series.

This iterative approach, combining chemical synthesis and biological testing, allowed for the gradual refinement of the initial lead compounds, culminating in the identification of ML352 with a significantly improved profile as a potent and selective inhibitor. nih.gov The process highlights the importance of systematic and logical modifications to a lead scaffold to achieve desired therapeutic properties.

Molecular Mechanisms of Action and Biological Target Engagement of 3 Piperidin 4 Yloxy Benzonitrile Analogs

Interactions with Enzymatic Systems and Inhibition Studies

The structural framework of 3-(piperidin-4-yloxy)benzonitrile lends itself to interactions with several key enzymatic systems. These interactions are critical to understanding the compound's broader pharmacological profile.

While direct and extensive studies on the protein kinase inhibition of this compound itself are not widely documented, the foundational piperidine (B6355638) and benzonitrile (B105546) moieties are prevalent in a multitude of known kinase inhibitors. For instance, the 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold, which shares structural similarities, has been identified as an inhibitor of Rho-associated protein kinase (ROCK). nih.gov Analogs developed from this scaffold have demonstrated inhibitory activity against Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov Modifications to the piperazine (B1678402) ring in these analogs were shown to significantly impact their inhibitory activity against the target enzyme. nih.gov This suggests that the piperidine ring within the this compound structure is a critical element for potential kinase interactions, and its substitution or modification could modulate inhibitory potency.

A significant area of investigation for piperidine-containing compounds has been their role as cholinesterase inhibitors, a key strategy in managing Alzheimer's disease. researchgate.netijpsi.org Analogs of this compound have been designed and synthesized with the dual purpose of acting as histamine (B1213489) H3 receptor (H3R) antagonists and cholinesterase inhibitors. nih.gov

In one study, a series of 4-oxypiperidine ethers were developed to simultaneously target H3R and inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). nih.gov The most promising compound from this series, ADS031, which features a benzyl (B1604629) moiety on the piperidine ring and a naphthalene (B1677914) group, demonstrated a high affinity for the human H3R (hH3R) with a Ki of 12.5 nM and significant AChE inhibitory activity (IC₅₀ = 1.537 μM). nih.gov Several other compounds in this series also showed potent BuChE inhibition, with IC₅₀ values ranging from 0.559 to 2.655 μM. nih.gov

The N-benzylpiperidine moiety, in particular, is recognized for its contribution to inhibitory potency against cholinesterases. acgpubs.org In another study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. nih.gov One derivative, compound 21, emerged as a highly potent AChE inhibitor with an IC₅₀ of 0.56 nM and demonstrated 18,000 times greater affinity for AChE over BuChE. nih.gov

The following interactive table summarizes the cholinesterase inhibitory activities of selected piperidine derivatives:

Table 1: Cholinesterase Inhibition by Piperidine Analogs| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| ADS031 | AChE | 1.537 | - | nih.gov |

| ADS031 Analogs | BuChE | 0.559 - 2.655 | - | nih.gov |

| Compound 21 | AChE | 0.00056 | 18,000-fold for AChE | nih.gov |

| Compound 1d | AChE | 12.55 | Selective for AChE | acgpubs.org |

| Compound 1g | BuChE | 17.28 | Dual inhibitor | acgpubs.org |

| Compound 11 | BuChE | 35.30 | More potent than galantamine | researchgate.net |

| Derivative 4a | AChE | 2.08 | Dual inhibitor | nih.gov |

| Derivative 4a | BuChE | 7.41 | Dual inhibitor | nih.gov |

The piperidine-benzonitrile scaffold is also a key feature in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of combination antiretroviral therapy (cART) for HIV. nih.govnih.gov These inhibitors bind to an allosteric site on the HIV reverse transcriptase, leading to its inactivation. emerginginvestigators.org

A novel series of piperidine-substituted triazine derivatives demonstrated highly promising anti-HIV-1 activity, with some compounds showing low nanomolar efficacy against wild-type HIV-1. nih.gov These compounds were also potent against the resistant K103N/Y181C mutant strain. nih.gov Selected compounds from this series exhibited lower IC₅₀ values against the reverse transcriptase enzyme than the established NNRTI, Nevirapine. nih.gov

The design of these inhibitors often involves strategies like scaffold hopping. researchgate.net For example, rilpivirine, an FDA-approved NNRTI, features a structure that has inspired the design of new analogs. emerginginvestigators.org In one study, an amino piperidine-linked sulfonamide structure was shown to form hydrogen-bond interactions with key residues (Lys101 and Val106) in the HIV-1 wild-type reverse transcriptase. nih.gov

Receptor Binding and Ligand Activity Profiling

Beyond enzymatic interactions, the this compound scaffold is instrumental in the development of ligands for various receptors, showcasing its versatility in medicinal chemistry.

The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system that modulates the release of various neurotransmitters. nih.govnih.gov H3R antagonists and inverse agonists have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, ADHD, and schizophrenia. nih.govnih.gov

The 4-oxypiperidine ether structure, central to this compound, is a key pharmacophore for H3R antagonism. nih.gov Structure-activity relationship (SAR) studies have revealed that substitution at the 4-position of the aromatic ring can enhance H3R antagonistic activity. nih.gov A study on a series of 4-oxypiperidine ethers identified compounds with nanomolar affinity for the H3R. nih.gov The lead compound, ADS031, not only showed potent H3R antagonism (IC₅₀ = 41.7 nM in a functional assay) but also acted as an inverse agonist. acs.org Molecular docking studies indicated that the protonated nitrogen of the piperidine ring forms a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398 in the H3R binding pocket. nih.gov

The unsubstituted piperidine ring appears to be a crucial feature for high affinity at the human H3R. nih.govacs.org The extension of an alkyl chain linker has been shown to decrease the affinity of some biphenyl (B1667301) analogues at the H3R. nih.govacs.org

The following interactive table presents the H3R binding affinities of selected piperidine derivatives:

Table 2: Histamine H3 Receptor Binding Affinity of Piperidine Analogs| Compound | Receptor | Ki (nM) | Activity Profile | Reference |

|---|---|---|---|---|

| ADS031 | hH3R | 12.5 | Antagonist/Inverse Agonist | nih.gov |

| ADS031 | hH3R | 41.7 (IC₅₀) | Antagonist/Inverse Agonist | acs.org |

| Compound 5 | hH3R | 6.2 | - | acs.org |

| Compound 7 | hH3R | 2.7 | - | acs.org |

| Compound 12 | hH3R | 7.7 | - | acs.org |

| Compound 16 | σ1R | 7.6 | - | nih.govacs.org |

| Compound 16 | σ2R | 27 | - | nih.govacs.org |

The androgen receptor (AR) is a critical therapeutic target in prostate cancer. nih.gov While the this compound scaffold is not a primary AR inhibitor, related structures have been investigated for their potential cross-reactivity.

A class of AR inhibitors targeting the DNA-binding domain (DBD) of the receptor has been developed to overcome resistance to traditional anti-androgens that target the ligand-binding domain. nih.gov However, some of these DBD inhibitors, such as those in the 4-(4-phenylthiazol-2-yl)morpholine series, have exhibited partial agonistic effects on mutated forms of the AR, suggesting cross-reactivity with the androgen binding site. nih.gov This highlights the importance of carefully designing such compounds to eliminate undesirable off-target effects while maintaining potency against the intended target. nih.gov

Further research into the structure-activity relationships of benzimidazole (B57391) and indole (B1671886) derivatives has led to the development of lead inhibitors targeting the binding function 3 (BF3) surface pocket of the AR. nih.gov This alternative binding site offers a strategy to circumvent resistance mechanisms associated with the primary androgen binding pocket. nih.gov

Studies on Cellular Pathway Perturbations and Biological Processes

The therapeutic potential of any compound is intrinsically linked to its ability to interact with and modulate cellular functions. For analogs of this compound, research has begun to shed light on their engagement with specific biological targets and the subsequent perturbations of cellular signaling pathways. These investigations are crucial for understanding their mechanism of action and for guiding the development of future therapeutic agents.

Investigation of Interactions with Cellular Signaling Pathways

While direct studies on the cellular signaling pathways affected by this compound are limited, research into its structural analogs, particularly benzamide (B126) derivatives, has provided significant insights. A notable area of investigation has been their interaction with the presynaptic choline (B1196258) transporter (CHT).

Analogs of this compound, specifically a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have been identified as inhibitors of the presynaptic choline transporter (CHT). The inhibition of CHT, which is responsible for the uptake of choline into neurons for acetylcholine (B1216132) synthesis, can have significant downstream effects on cellular signaling.

The structure-activity relationship (SAR) studies of these benzamide analogs have demonstrated that specific structural features are crucial for their inhibitory potency against CHT. Modifications to both the piperidine and benzamide moieties have been shown to significantly alter their activity. For instance, the presence of benzylic heteroaromatic amide moieties was found to be most potent. Furthermore, 3-(piperidin-4-yl)oxy substituents were favored over other ether-linked groups.

The inhibition of choline uptake by these compounds can lead to a cascade of cellular events. A decrease in intracellular choline levels has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. Specifically, the inhibition of choline transporter-like protein 1 (CTL1), a key choline transporter in some cancer cells, has been linked to increased activity of caspase-3 and caspase-7, leading to cell death.

Furthermore, the inhibition of choline uptake can lead to an increase in the levels of ceramide, a lipid molecule that acts as a pro-apoptotic signaling molecule. This suggests that the cellular pathway perturbations initiated by the inhibition of choline transport by these analogs can converge on critical regulators of cell survival and death.

Table 1: Structure-Activity Relationship of 4-methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors

| Compound ID | R Group (Amide Moiety) | IC50 (µM) |

| Analog 1 | Phenyl | 1.2 |

| Analog 2 | 4-Chlorophenyl | 0.8 |

| Analog 3 | 2-Pyridyl | 0.5 |

| Analog 4 | 3-Pyridyl | 0.3 |

| Analog 5 | 4-Pyridyl | 0.4 |

This table presents a summary of the structure-activity relationship for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs, highlighting the impact of different amide functionalities on their inhibitory concentration (IC50) against the choline transporter (CHT). The data is illustrative and based on findings from literature on CHT inhibitors.

Analysis of Amphiphilic Aggregation Mechanisms for Antiviral Applications

The investigation into the antiviral properties of this compound analogs is an emerging area of research. While various piperidine derivatives have demonstrated antiviral activity against a range of viruses, including influenza and HIV, the specific mechanism of amphiphilic aggregation has not been reported for this class of compounds in the available scientific literature.

Amphiphilic aggregation is a mechanism whereby molecules possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties self-assemble into organized structures, such as micelles or nanoparticles, in an aqueous environment. In the context of antiviral therapy, such aggregates could potentially interact with viral envelopes or host cell membranes to inhibit viral entry or replication.

While direct evidence for this mechanism is lacking for this compound analogs, other piperidine-containing compounds have been shown to exert their antiviral effects through different mechanisms. For example, certain piperidine-based CD4 mimetics have been found to bind to the HIV envelope glycoprotein, inducing conformational changes that expose vulnerable epitopes. This, in turn, sensitizes the infected cells to antibody-dependent cellular cytotoxicity (ADCC), a component of the adaptive immune response.

Another distinct class of antiviral compounds, peptide amphiphiles, has been designed to self-assemble and target the lipid rafts of cell membranes, which are crucial for the fusion process of viruses like HIV. These peptide-based structures are fundamentally different from this compound.

The potential for this compound and its analogs to act as antiviral agents remains an area for future exploration. Further research is required to determine their antiviral spectrum and to elucidate the precise molecular mechanisms by which they may inhibit viral replication, including whether amphiphilic properties play any role.

Computational Chemistry and Molecular Modeling Applications for 3 Piperidin 4 Yloxy Benzonitrile

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict a molecule's electronic structure and geometry with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.netmdpi.com For 3-(Piperidin-4-yloxy)benzonitrile, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from DFT analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

DFT is also employed to calculate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how this compound might interact with biological targets, such as proteins, through electrostatic interactions and hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule |

Note: The values presented in this table are hypothetical and for illustrative purposes.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around several single bonds, particularly the C-O-C ether linkage and within the piperidine (B6355638) ring. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible bonds. This process generates an energetic landscape, revealing the relative energies of different conformers. The most stable conformations, corresponding to the global and local minima on this landscape, are likely the ones that will be biologically active. Understanding the preferred conformations is essential for predicting how the molecule will fit into the binding site of a target protein.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. alliedacademies.orgscispace.com This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the design of more potent analogs.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Estimated free energy of binding |

| Key Interacting Residues | Asp145, Lys67, Phe144 | Amino acids in the binding site forming crucial interactions |

| Types of Interactions | Hydrogen bond with Asp145, Pi-cation interaction with Lys67, Hydrophobic interaction with Phe144 | The nature of the forces stabilizing the complex |

Note: The values and residues presented in this table are hypothetical and for illustrative purposes.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netchemrxiv.orgnih.govstanford.edu MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the complex behaves in a simulated physiological environment.

Advanced Computational Methodologies in Drug Discovery

Beyond the foundational techniques of DFT, docking, and MD, several advanced computational methods can be applied in the context of drug discovery involving this compound and its analogs. nih.govnih.govemanresearch.orgtaylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chemrxiv.org If a set of analogs of this compound with known activities is available, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Pharmacophore modeling is another powerful technique used in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Chemoinformatics and Virtual Screening for Analog Discovery

Chemoinformatics and virtual screening play a pivotal role in the early stages of drug discovery by enabling the rapid, cost-effective identification of promising lead compounds from vast chemical libraries. For a scaffold such as this compound, these methods can be instrumental in discovering novel analogs with desired biological activities.

Virtual screening campaigns are often initiated with a known active compound or a pharmacophore model derived from a set of active molecules. In the context of identifying novel inhibitors for enzymes like FAAH, a multi-stage docking technique is a common approach. This process typically involves high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking for progressively more accurate predictions of binding affinity.

For instance, in a hypothetical virtual screening workflow to discover analogs of this compound as FAAH inhibitors, a large compound library would be screened against the crystal structure of the FAAH enzyme. The initial HTVS stage would quickly filter out compounds with poor steric and electrostatic complementarity to the active site. The subsequent SP and XP docking stages would then provide more refined scoring of the remaining candidates.

Table 1: Illustrative Virtual Screening Results for Analogs of this compound Targeting FAAH

| Compound ID | Structure | Docking Score (XP GScore) | Key Interacting Residues |

| Analog-1 | 3-((1-acetylpiperidin-4-yl)oxy)benzonitrile | -8.5 | Ser241, Ser217 |

| Analog-2 | 3-((1-methylpiperidin-4-yl)oxy)benzonitrile | -8.2 | Ser241, Ile238 |

| Analog-3 | 4-fluoro-3-(piperidin-4-yloxy)benzonitrile | -7.9 | Ser241, Tyr295 |

| Analog-4 | 3-((1-(aminocarbonyl)piperidin-4-yl)oxy)benzonitrile | -9.1 | Ser241, Ser217, Gly239 |

Note: The data in this table is illustrative and intended to represent typical results from a virtual screening campaign.

The results from such a screening can guide the selection of a diverse set of analogs for synthesis and biological testing. The docking scores provide an estimate of the binding affinity, while the analysis of key interactions can inform subsequent structure-activity relationship (SAR) studies.

Predictive Modeling of Structure-Activity Landscapes

Predictive modeling of structure-activity landscapes (SALs) is a powerful computational tool for understanding the relationship between the chemical structure of a molecule and its biological activity. By mapping the SAL, researchers can identify regions of smooth SAR, where small structural changes lead to gradual changes in activity, as well as "activity cliffs," where minor structural modifications result in a sharp drop in activity. This information is crucial for guiding lead optimization efforts.

For a compound series based on the this compound scaffold, a predictive model could be built using a dataset of synthesized analogs and their corresponding biological activities (e.g., IC50 values for FAAH inhibition). Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach for developing such predictive models.

A typical QSAR workflow would involve:

Data Curation: Assembling a dataset of this compound analogs with their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, capturing their physicochemical, topological, and electronic properties.

Model Building: Using machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized analogs of this compound. This allows for the prioritization of synthetic efforts on compounds with the highest predicted potency.

Table 2: Example of a Predictive QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.25 | Lipophilicity |

| TPSA | -0.15 | Topological Polar Surface Area |

| Num_H_Donors | -0.50 | Number of Hydrogen Bond Donors |

| Num_Aromatic_Rings | 0.10 | Number of Aromatic Rings |

Note: This table represents a simplified, hypothetical QSAR model to illustrate the concept.

By leveraging such predictive models, researchers can navigate the structure-activity landscape more efficiently, avoiding synthetic dead-ends and focusing on modifications that are most likely to enhance the desired biological activity.

Advanced Spectroscopic and Crystallographic Structural Elucidation Methodologies for 3 Piperidin 4 Yloxy Benzonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-(Piperidin-4-yloxy)benzonitrile by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the known effects of its constituent functional groups.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the benzonitrile (B105546) ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 7.8 ppm, with their specific shifts and splitting patterns (multiplicity) determined by their position relative to the electron-withdrawing nitrile group and the electron-donating ether linkage. The protons of the piperidine ring would be found in the more shielded, upfield region. The proton at the 4-position of the piperidine ring, bonded to the ether oxygen, would likely appear as a multiplet around δ 4.5-5.0 ppm. The other piperidine protons on carbons 2, 3, 5, and 6 would produce signals in the δ 1.5-3.5 ppm range.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the nitrile carbon (δ 118-120 ppm), the aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the piperidine ring (δ 30-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures; actual experimental data may vary.)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Aromatic | ¹H | 7.0 - 7.8 | Protons on the benzonitrile ring |

| Piperidine C4-H | ¹H | 4.5 - 5.0 | Proton at the ether linkage point |

| Piperidine C2,6-H | ¹H | 3.0 - 3.5 | Protons adjacent to the nitrogen atom |

| Piperidine C3,5-H | ¹H | 1.5 - 2.5 | Remaining piperidine ring protons |

| Nitrile Carbon | ¹³C | 118 - 120 | Carbon of the -C≡N group |

| Aromatic Carbons | ¹³C | 110 - 160 | Carbons of the benzene ring |

| Piperidine C4 | ¹³C | 65 - 75 | Carbon bonded to the ether oxygen |

| Piperidine C2,6 | ¹³C | 40 - 50 | Carbons adjacent to the nitrogen atom |

| Piperidine C3,5 | ¹³C | 30 - 40 | Remaining piperidine ring carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation. Using a technique like electrospray ionization (ESI), the molecule is typically protonated to form the molecular ion [M+H]⁺. The exact mass of this ion allows for the confirmation of the compound's elemental composition. The molecular formula of this compound is C₁₂H₁₄N₂O, giving it a molecular weight of 202.25 g/mol .

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation. This process breaks the molecule into smaller, characteristic fragments. The fragmentation of piperidine-containing compounds is well-studied. For this compound, key fragmentation pathways would likely involve:

Cleavage of the piperidine ring.

Loss of the entire piperidine moiety.

Fragmentation at the C-O ether bond.

Loss of HCN from the benzonitrile group.

Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure, confirming the connectivity of the benzonitrile and piperidine ring through the ether linkage.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Description of Fragment |

|---|---|---|

| 203.12 | [C₁₂H₁₅N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 120.05 | [C₇H₆NO]⁺ | Resulting from cleavage of the C-O bond, representing the hydroxybenzonitrile cation |

X-ray Crystallography for Solid-State Structural Determination

Currently, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of structurally related compounds allows for well-founded predictions. For instance, studies on other piperidine derivatives show that the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain.

If a single crystal of this compound were analyzed, the resulting data would be presented in a crystallographic information file (CIF). This would include key parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.

Table 3: Hypothetical X-ray Crystallography Data Table (Note: This table is illustrative of the data that would be obtained; it is not based on experimental results for this specific compound.)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 14.1 |

| b (Å) | Unit cell dimension. | 7.2 |

| c (Å) | Unit cell dimension. | 14.5 |

| β (°) | Unit cell angle. | 105.1 |

| Volume (ų) | The volume of the unit cell. | 1431 |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, which is derived from X-ray crystallography data. Since the crystal structure for this compound is not available, a Hirshfeld analysis has not been performed.

This analysis partitions the space in the crystal among the molecules, generating a unique "Hirshfeld surface" for each. The surface is colored according to different properties to highlight intermolecular contacts. A key visualization is the d_norm map, which identifies regions involved in hydrogen bonding and other close contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds (e.g., N-H···N, C-H···O), which are crucial for the stability of the crystal packing.

Furthermore, the analysis produces a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot. Different types of interactions (e.g., H···H, C···H, O···H) appear as distinct regions on the plot, and the percentage contribution of each interaction to the total crystal packing can be calculated. For this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts, with potential N···H contacts involving the piperidine nitrogen and the nitrile group. This provides quantitative insight into how molecules recognize and arrange themselves in the solid state.

Broader Research Applications and Context in Contemporary Drug Discovery

Utility of 3-(Piperidin-4-yloxy)benzonitrile as a Synthetic Intermediate for Complex Organic Molecules

The molecular architecture of this compound makes it a valuable building block in the synthesis of more complex organic molecules. In medicinal chemistry, it is frequently employed as an intermediate in the creation of pharmaceutical agents. The piperidine (B6355638) and benzonitrile (B105546) moieties can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular structures.

For instance, the core structure is utilized in the synthesis of inhibitors for various enzymes. While specific synthetic routes for complex molecules starting directly from this compound are proprietary, the utility of its structural analogs is well-documented. A related compound, 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile, serves as an intermediate for kinase inhibitors. The synthesis of such compounds often involves multi-step organic reactions, including nucleophilic aromatic substitution, where a leaving group on the benzonitrile ring is displaced by a piperidine derivative.

The general class of piperidine-containing compounds is recognized as one of the most important synthetic medicinal blocks for the construction of drugs. mdpi.com Their synthesis has become widespread, highlighting the foundational role of scaffolds like this compound in generating novel chemical entities. mdpi.com

Role in the Development of Novel Therapeutic Agents

The this compound scaffold is a key component in the exploration of new therapeutic agents for a range of diseases. Research into structurally similar compounds has revealed potential applications in various therapeutic areas.

Derivatives of this scaffold have been investigated for their potential as:

Kinase Inhibitors: The fluorinated analog, 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile, has shown promise as an inhibitor of specific protein kinases, which are critical enzymes in cell growth and proliferation pathways often implicated in cancer.

Antimicrobial Agents: Compounds with a similar structure have demonstrated significant antimicrobial properties in research studies.

Neuropharmacological Agents: There is emerging evidence that this class of compounds may interact with neurotransmitter receptors, suggesting potential for treating neurological disorders. For example, related piperidine derivatives have been studied as histamine (B1213489) H3 receptor antagonists, which could have therapeutic benefits for conditions like schizophrenia.

Antimalarial Agents: A series of 3-piperidin-4-yl-1H-indoles, which share the piperidinyl core, were synthesized and evaluated for anti-parasitic activity against Plasmodium falciparum. nih.gov

Choline (B1196258) Transporter Inhibitors: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline transporter (CHT), which could be relevant for neurological and psychiatric disorders. nih.gov

Research indicates that 3-(Piperidin-4-yl)benzonitrile itself may act as a precursor for developing pharmaceuticals targeting diseases such as cancer and infectious diseases. Its role in modulating biological pathways makes it a candidate for further drug development.

Contribution to the Generation and Screening of Compound Libraries

In contemporary drug discovery, the generation and screening of large compound libraries are essential for identifying new drug leads. This compound and its derivatives are valuable components in this process. Benzonitrile derivatives, in general, are used as building blocks in the synthesis of compound libraries for high-throughput screening. ontosight.ai

A notable example is the high-throughput screening of the MLPCN (Molecular Libraries Probe Production Centers Network) library, which led to the identification of 4-methoxy-3-(piperidin-4-yl) benzamides as inhibitors of the choline transporter. nih.gov This initial hit prompted the synthesis and exploration of a focused library of related analogs to establish a structure-activity relationship (SAR). nih.gov

Similarly, a hit from a high-throughput whole-cell screen against Plasmodium falciparum led to the synthesis of a library of thirty-eight 3-piperidin-4-yl-1H-indole compounds to explore their antimalarial potential. nih.gov This approach, using a core scaffold to generate a diverse set of related molecules, is a cornerstone of modern medicinal chemistry for lead optimization.

Comparative Studies with Structurally Similar Piperidine and Benzonitrile Derivatives

The therapeutic potential of this compound is better understood through comparative studies with structurally similar molecules. These studies, often focusing on structure-activity relationships (SAR), help to elucidate which molecular features are critical for biological activity.

For instance, in the development of choline transporter inhibitors, a comparison between a piperidine-containing analog and a morpholine-containing analog revealed that the piperidine compound was approximately ten times more active. nih.gov This highlights the importance of the piperidine ring for the observed biological activity.

In another study focusing on histamine H3 and sigma-1 receptor antagonists, the piperidine ring was identified as a crucial structural element for activity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov A direct comparison between a piperazine (B1678402) derivative and a piperidine derivative showed that while replacing the piperazine with piperidine did not significantly affect H3 receptor affinity, it dramatically increased affinity for the sigma-1 receptor. nih.gov

Furthermore, the substitution pattern on the benzonitrile ring also plays a critical role. In a series of benzothiazole (B30560) derivatives, the position of substituents on a benzene (B151609) ring was shown to be crucial for enhancing anti-inflammatory and analgesic properties. jyoungpharm.org The presence of a fluorine atom on the benzonitrile core of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is thought to enhance its biological activity by influencing its electronic properties and metabolic stability.

The table below summarizes findings from comparative studies on related structures.

| Compound/Scaffold | Modification | Impact on Biological Activity | Reference |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) | Replacement of piperidine with morpholine | ~10-fold decrease in activity as a CHT inhibitor. | nih.gov |

| Piperazine vs. Piperidine derivatives | Replacement of piperazine with piperidine | Maintained H3 receptor affinity but significantly increased sigma-1 receptor affinity. | nih.gov |

| 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile | Addition of fluorine to the benzonitrile ring | Thought to enhance metabolic stability and biological activity. | |

| 3-piperidin-4-yl-1H-indole | N-piperidinyl modifications | The scaffold was found to be intolerant to most modifications on the piperidine nitrogen. | nih.gov |

These comparative analyses are vital for optimizing lead compounds, improving potency and selectivity, and minimizing off-target effects in the drug design process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Piperidin-4-yloxy)benzonitrile and its analogues?

- Methodology :

- Step 1 : Utilize condensation reactions between acryloyl derivatives and aryl hydrazides in acidic conditions (e.g., acetic acid) under conventional heating to form pyrazole intermediates. For example, (E)-4-(3-(2-amino-3,5-dibromophenyl)acryloyl)benzonitrile reacts with aryl hydrazides to yield pyrazole derivatives .

- Step 2 : Employ bromination of precursor molecules (e.g., o-cyanotoluene) followed by Wittig reactions with aldehydes to introduce styryl or substituted groups. This requires triphenylphosphonium salt intermediates .

- Purification : Column chromatography and recrystallization are standard for isolating high-purity products.

- Key Challenges : Low yields in multi-step syntheses and regioselectivity issues in cyclization reactions.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural integrity of this compound?

- Analytical Workflow :

- FT-IR : Identify C≡N stretching vibrations at ~2200–2350 cm⁻¹ and C=N groups at ~1598–1620 cm⁻¹. Pyrazole ring formation is supported by N-H stretches at ~3456 cm⁻¹ .

- NMR : Look for benzylic proton signals (δ 3.74–4.86 ppm) and aromatic protons as multiplet peaks (δ 6.5–8.5 ppm). NH₂ protons in intermediates appear as singlets at δ 5.42–5.90 ppm .

- UV-Vis : Monitor π→π* transitions in the 250–300 nm range for benzonitrile derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Preventive Measures :

- Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Use fume hoods to prevent inhalation of vapors or dust.

- Store waste in labeled containers for professional disposal .

- Emergency Response :

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; administer oxygen if needed .

Q. How does the solubility profile of this compound influence reaction design?

- Solubility Data :

- Polar aprotic solvents (DMF, DMSO) are ideal for reactions requiring high solubility.

- Low solubility in water necessitates use of co-solvents (e.g., THF:water mixtures) for aqueous-phase reactions .

- Practical Tip : Pre-dissolve the compound in a minimal volume of DMSO before adding to aqueous systems to avoid precipitation.

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are used to predict the reactivity and biological activity of this compound?

- Computational Workflow :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electron affinity and nucleophilic attack sites. Fukui indices help identify reactive regions .

- Molecular Docking : Screen against targets like human peroxiredoxin 5 (anti-inflammatory activity) using AutoDock Vina. Optimize binding poses with MM-GBSA energy calculations .

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Q. How can this compound derivatives be applied in OLEDs or TADF materials?

- Case Study :

- OLED Role : Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile exhibit thermally activated delayed fluorescence (TADF), enhancing electroluminescence efficiency.

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CN) to stabilize triplet states and reduce energy gaps (ΔEST) .

- Performance Metrics : Monitor external quantum efficiency (EQE) and color purity in device prototypes.

Q. What strategies resolve contradictions in spectral data or synthetic yields for this compound derivatives?

- Troubleshooting :

- Spectral Discrepancies : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter tautomeric forms. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Low Yields : Optimize stoichiometry of reagents (e.g., aryl hydrazides) and employ microwave-assisted synthesis to accelerate kinetics .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound-based compounds?

- Experimental Design :

- Target Selection : Human peroxiredoxin 5 (Prx5) for redox signaling modulation.

- Assay Protocol :

Synthesize pyrazole analogues via Methods in .

Measure IC₅₀ using a thioredoxin-coupled NADPH oxidation assay.

Validate with Western blotting for COX-2 suppression in macrophage cells.

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.